molecular formula C13H12FNO3 B137124 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 477933-12-3

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B137124
M. Wt: 249.24 g/mol
InChI Key: GHLUJHVVLMJROO-UHFFFAOYSA-N
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Description

The compound “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The structure of the compound is characterized by the presence of a six-membered ring containing these heteroatoms .


Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as the compound , can be achieved through various methods. One approach involves the microwave-assisted 1,3-dioxa-[3,3]-sigmatropic rearrangement of aryl allylic carbamates . This method has been shown to produce novel 1,3-oxazine-2,4-dione derivatives in moderate to excellent yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 1,3-oxazines, including the compound “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione”, is characterized by a six-membered ring containing one oxygen and one nitrogen atom . The position of these heteroatoms and the relative position of the double bonds can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazines can be quite diverse. For instance, the 1,3-dioxa-[3,3]-sigmatropic rearrangement of aryl allylic carbamates has been used to synthesize novel 1,3-oxazine-2,4-dione derivatives . This reaction is accelerated under microwave irradiation, leading to improved yields .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

1,2-Oxazines, including benzoxazines, are synthesized through dehydration of dihydro-oxazines, obtained from the cyclization of acyl-nitroso compounds. These compounds are important for their use as chiral synthons and in various general reactions. The synthesis methods emphasize the importance of oxazinium salts as electrophiles, illustrating the chemical versatility of the benzoxazine ring system, which is closely related to the target compound (Sainsbury, 1991).

Biological Activities

Benzoxazine derivatives, including compounds with structures similar to 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione, exhibit a range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The modification of their structure allows for tailored biological activities, suggesting potential applications in developing new therapeutic agents (Waisser & Kubicová, 1993).

Applications in Material Science

The synthesis and study of heterocyclic compounds bearing triazine scaffolds, including oxazine derivatives, have shown significant interest due to their wide range of applications. These compounds are known for their antimicrobial, anti-cancer, and herbicidal activities, indicating their potential utility in material science, particularly in developing functional materials with biological activity (Verma, Sinha, & Bansal, 2019).

Future Directions

The future directions for research on “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the microwave-assisted 1,3-dioxa-[3,3]-sigmatropic rearrangement method could be optimized for better yields . Additionally, the potential biological activities of these compounds could be investigated further.

properties

IUPAC Name

1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUJHVVLMJROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468094
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

477933-12-3
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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